

Introduction: Clarifying the Subject and Purpose

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Compound of Interest

Compound Name:	6-Methoxybenzo[d]thiazole-2-carbaldehyde
CAS No.:	123511-58-0
Cat. No.:	B050793

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This technical guide provides a comprehensive overview of the potent and selective c-Raf kinase inhibitor, GW5074. It is crucial to note at the outset that while the initial query referenced CAS number 123511-58-0, which corresponds to **6-Methoxybenzo[d]thiazole-2-carbaldehyde**^{[1][2]}, the vast body of scientific literature relevant to a bioactive compound for researchers in drug development points to GW5074, identified by CAS number 220904-83-6^{[3][4][5][6]}. This guide will, therefore, focus exclusively on GW5074, a compound of significant interest for its multifaceted roles in cell signaling, neuroprotection, and cancer research.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical properties, mechanism of action, and practical applications of GW5074, providing both foundational knowledge and actionable experimental protocols. The aim is to equip the reader with the necessary expertise to effectively utilize this compound in their research endeavors.

Physicochemical Properties of GW5074

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in experimental settings. The key properties of GW5074 are summarized in the table below.

Property	Value	References
Chemical Name	3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one	[3][5]
CAS Number	220904-83-6	[3][4][5][6]
Molecular Formula	C ₁₅ H ₈ Br ₂ INO ₂	[3][4][5]
Molecular Weight	520.94 g/mol	[3][4][5]
Appearance	Yellow to orange solid	[5]
Purity	≥95% (HPLC)	[3][4]
Solubility	Soluble to 100 mM in DMSO and 1 mM in ethanol.	[3][4][5]
Storage	Desiccate at -20°C.	[3][4]

Mechanism of Action: A Tale of Selective Inhibition and Paradoxical Activation

GW5074 is renowned for its potent and selective inhibition of c-Raf (also known as Raf-1), a key serine/threonine kinase in the MAPK/ERK signaling cascade, with an IC₅₀ value of 9 nM.[7][8][9] This pathway is integral to regulating cellular processes such as proliferation, differentiation, and survival.[10]

Selective Inhibition Profile

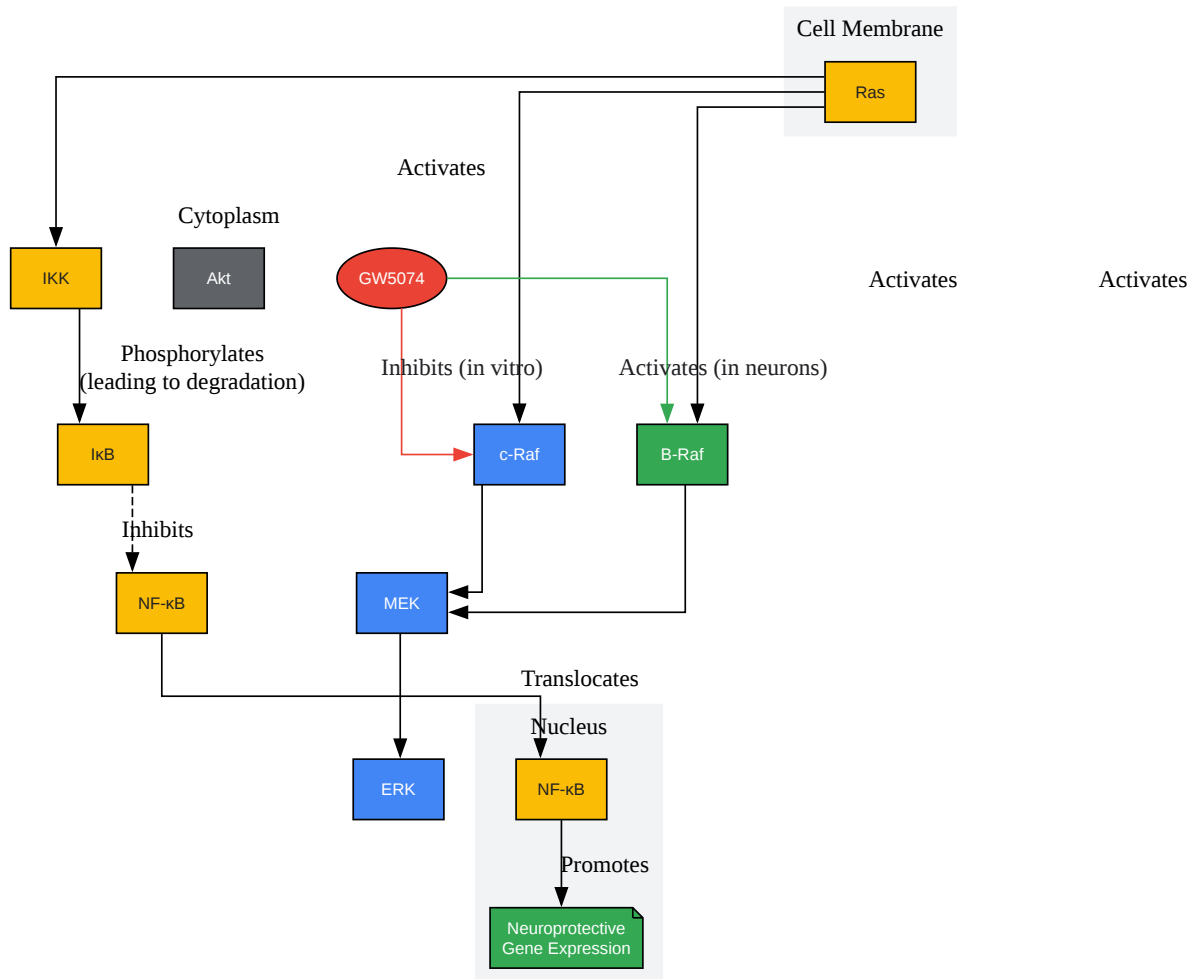
GW5074 exhibits high selectivity for c-Raf, showing over 100-fold greater potency against this kinase compared to a panel of other kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[3][4][5] This specificity makes it a valuable tool for dissecting the precise roles of c-Raf in cellular signaling.

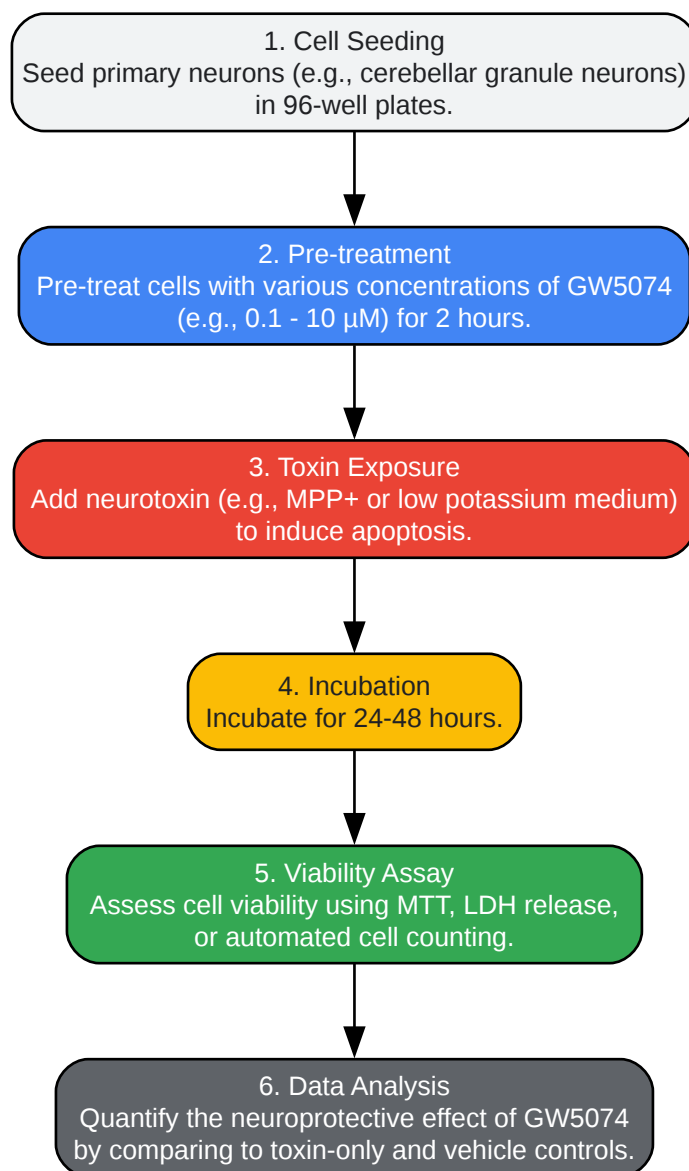
The Paradox of Neuroprotection: B-Raf Activation

While GW5074 inhibits c-Raf in vitro, its effects in neuronal cells are more complex and present a fascinating paradox. In neurons, treatment with GW5074 leads to the activation of c-Raf and

a subsequent stimulation of the Raf-MEK-ERK pathway.[7][11] Furthermore, GW5074 treatment also results in an increased activity of B-Raf, another member of the Raf kinase family.[11] This is significant because B-Raf is not inhibited by GW5074 at concentrations where the compound exerts its neuroprotective effects.[11]

The neuroprotective action of GW5074 is mediated through the activation of B-Raf.[12] Overexpression of a kinase-dead form of B-Raf negates the protective effects of GW5074, while overexpression of active B-Raf is protective on its own.[12] Interestingly, the neuroprotection afforded by GW5074 is independent of the canonical MEK-ERK pathway, as inhibitors of MEK do not block its cell-saving effects.[11] It is also independent of the Akt signaling pathway.[9][11] Instead, the neuroprotective signaling activated by GW5074 involves Ras and the transcription factor NF- κ B.[11][13]





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Caption: Experimental workflow for assessing GW5074's neuroprotective effects.

Data Interpretation and Key Considerations

- **Paradoxical Activation:** When working with whole cells, particularly neurons, it is critical to remember that GW5074 can lead to the activation of the Raf-MEK-ERK pathway, a stark contrast to its in vitro inhibitory action on c-Raf. [7][11] This necessitates careful experimental design and the use of appropriate controls to dissect the specific signaling events under investigation.

- B-Raf vs. c-Raf: The differential effects of GW5074 on c-Raf and B-Raf highlight the complexity of Raf signaling. When interpreting data, consider the relative expression and activity of these isoforms in your experimental system.
- Off-Target Effects: While GW5074 is highly selective, it is always prudent to consider the possibility of off-target effects, especially at higher concentrations. Validating key findings with complementary approaches, such as genetic knockdown of the target, is recommended.
- In Vivo Studies: For in vivo experiments, factors such as bioavailability, brain penetrance, and appropriate vehicle selection are crucial for obtaining reliable results. [3][4]GW5074 has been shown to be brain penetrant. [3][4]

Conclusion

GW5074 is a powerful and selective inhibitor of c-Raf kinase that has become an invaluable tool for researchers in neuroscience, cancer biology, and virology. Its unique mechanism of action, particularly the paradoxical activation of B-Raf in neurons leading to neuroprotection through a non-canonical pathway, underscores the intricate nature of cellular signaling. By understanding its chemical properties, mechanism of action, and the nuances of its application in experimental settings, researchers can effectively leverage GW5074 to unravel complex biological questions and explore new therapeutic avenues.

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